N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-phenylbutanamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-phenylbutanamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a dihydrothiophene ring, along with a methoxyphenyl and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydrothiophene Ring: The dihydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfonyl chloride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenylamine.
Attachment of the Phenylbutanamide Moiety: The final step involves the coupling of the dihydrothiophene derivative with a phenylbutanamide precursor under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dihydrothiophene ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-phenylbutanamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-phenylbutanamide: Lacks the dioxido group, which may affect its reactivity and biological activity.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-hydroxyphenyl)-2-phenylbutanamide: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-phenylbutanamide is unique due to the presence of the dioxido group on the dihydrothiophene ring, which can significantly influence its chemical reactivity and biological properties
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-3-20(16-7-5-4-6-8-16)21(23)22(18-13-14-27(24,25)15-18)17-9-11-19(26-2)12-10-17/h4-14,18,20H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOITLUUOBCUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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